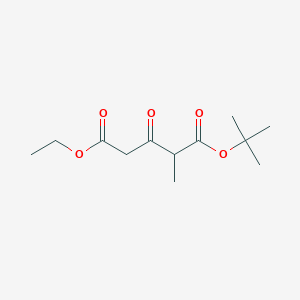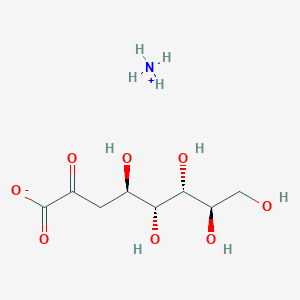
4-Chlor-2,6-dimethylchinazolin
Übersicht
Beschreibung
4-Chloro-2,6-dimethylquinazoline is a useful research compound. Its molecular formula is C10H9ClN2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,6-dimethylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-dimethylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
4-Chlor-2,6-dimethylchinazolin-Derivate wurden auf ihre antimikrobielle Wirksamkeit gegen verschiedene Bakterienstämme getestet. Insbesondere ein Derivat zeigte eine potente In-vitro-Aktivität gegen Staphylococcus aureus, was auf einen möglichen Einsatz bei der Behandlung bakterieller Infektionen hindeutet .
Analgetische und entzündungshemmende Anwendungen
Das System dieser Verbindung hat vielversprechende analgetische und entzündungshemmende Eigenschaften gezeigt, was auf eine Verwendung bei der Schmerzlinderung und der Entzündungsbekämpfung hindeutet .
Antihypertensive Wirkungen
Aufgrund seiner potenziellen antihypertensiven Aktivitäten könnte this compound als Behandlungsoption zur Kontrolle von Bluthochdruck untersucht werden .
Antidiabetisches Potenzial
Die Verbindung wurde auch mit antidiabetischen Aktivitäten in Verbindung gebracht, was auf eine mögliche Verwendung in Strategien zur Diabetes-Management hindeutet .
Antimalaria-Eigenschaften
Seine Derivate haben antimalaria-artige Aktivitäten gezeigt, die zu neuen Behandlungen für Malaria führen könnten .
Sedativ-hypnotische Wirkungen
Es gibt Hinweise auf sedativ-hypnotische Wirkungen, die bei der Entwicklung von Behandlungen für Schlafstörungen nützlich sein könnten .
Antihistaminische Aktivität
Die Verbindung hat antihistaminische Eigenschaften gezeigt, was auf eine Anwendung in der Allergiebehandlung hindeutet .
Krebsforschung
Die Forschung an den krebshemmenden Eigenschaften von this compound deutet auf potenzielle Anwendungen in der Krebstherapie hin .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2,6-dimethylquinazoline are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-dimethylquinazoline . These factors can include temperature, pH, and the presence of other compounds or enzymes that can interact with 4-Chloro-2,6-dimethylquinazoline.
Eigenschaften
IUPAC Name |
4-chloro-2,6-dimethylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-9-8(5-6)10(11)13-7(2)12-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJIMWVOELGXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856978 | |
| Record name | 4-Chloro-2,6-dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429782-21-7 | |
| Record name | 4-Chloro-2,6-dimethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















